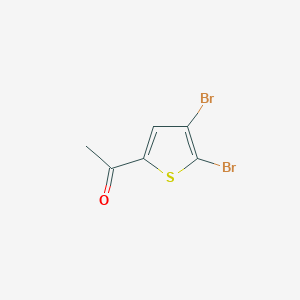

1-(4,5-Dibromo-2-thienyl)-1-ethanone

Description

Contextualizing Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. organic-chemistry.org This structural motif is found in numerous natural products and is a cornerstone in medicinal chemistry and materials science. organic-chemistry.orgwikipedia.org The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity, a strategy frequently employed in drug design. researchgate.net Thiophene derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. ijprajournal.com Furthermore, their electronic properties make them essential components in the development of organic electronics, such as conducting polymers and organic light-emitting diodes (OLEDs). organic-chemistry.org

The Role of Dibrominated Thiophene Scaffolds in Synthetic Design

The presence of two bromine atoms on the thiophene ring in 1-(4,5-Dibromo-2-thienyl)-1-ethanone is crucial to its synthetic utility. Bromine atoms are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. derpharmachemica.comchemicalbook.com This allows for the selective formation of new carbon-carbon bonds at the 4 and 5 positions of the thiophene ring. derpharmachemica.com This strategic functionalization is a powerful tool for chemists to build complex molecular architectures. For instance, dibrominated thiophenes serve as key monomers in the synthesis of polythiophenes, a class of conducting polymers with applications in electronic devices like solar cells and sensors. organic-chemistry.org The regiochemistry of the bromine atoms dictates the properties of the resulting polymer. chemicalbook.com By having bromine atoms at the 4 and 5 positions, this specific scaffold allows for the creation of polymers and other complex molecules with a defined connectivity that influences their electronic and physical properties.

Importance of the Ethanone (B97240) Functional Group in Chemical Reactivity

The ethanone (acetyl) group is a ketone functionality that provides an additional site for chemical transformations. The carbonyl carbon of the ethanone group is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl group has acidic protons and can participate in a variety of reactions, including aldol (B89426) condensations and alpha-halogenation. jk-sci.com This dual reactivity allows for further derivatization of the molecule. For example, the ethanone group can be a starting point for the construction of other heterocyclic rings fused to the thiophene core or for the introduction of diverse side chains. The ethanone moiety can also be transformed into other functional groups, such as alcohols, amines, or alkenes, further expanding the synthetic possibilities.

Overview of this compound as a Versatile Synthetic Intermediate

The combination of the dibrominated thiophene scaffold and the reactive ethanone group makes this compound a highly versatile synthetic intermediate. The bromine atoms can be selectively replaced through cross-coupling reactions, while the ethanone group can undergo a wide range of chemical transformations. This allows for a modular approach to the synthesis of a diverse library of complex thiophene derivatives.

One important application of ketones in the synthesis of substituted thiophenes is the Gewald reaction. This reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.org While the ethanone group of this compound could potentially participate in such a reaction, its primary utility lies in serving as a handle for further modifications or as a precursor for building other fused ring systems. The presence of the bromine atoms allows for subsequent diversification of the molecule after the initial transformation of the ethanone group. This strategic combination of reactive sites makes this compound a valuable tool for chemists aiming to create novel compounds with specific biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dibromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQALQEZJNNWAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377507 | |

| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7209-12-3 | |

| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4,5 Dibromo 2 Thienyl 1 Ethanone and Its Analogues

Established Synthetic Routes to 1-(4,5-Dibromo-2-thienyl)-1-ethanone

The preparation of this compound can be approached through two primary retrosynthetic disconnections: either by halogenating a pre-existing acetylthiophene core or by introducing the acetyl group onto a dibrominated thiophene (B33073) precursor.

Strategies for Regioselective Halogenation of Thiophene Precursors

One of the most direct pathways to the target compound begins with 2-acetylthiophene (B1664040). The synthesis hinges on the regioselective introduction of two bromine atoms onto the thiophene ring. The thiophene ring is an electron-rich heterocycle, with the C2 and C5 positions being the most susceptible to electrophilic attack. The presence of an acetyl group at the C2 position, which is an electron-withdrawing and deactivating group, complicates the substitution pattern.

The acetyl group deactivates the ring towards electrophilic substitution, but the first bromination is still anticipated to occur at the most activated available position, which is the C5 position. Following the introduction of the first bromine atom at C5, the second electrophilic substitution is directed to the C4 position. Common brominating agents for such transformations include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). researchgate.networdpress.com While direct bromination of 2-acetylthiophene with excess bromine can be complex, careful control of reaction conditions is crucial to achieve the desired 4,5-dibromo substitution pattern. In some cases, using a large excess of a Lewis acid like aluminum(III) chloride, under what is known as 'catalyst swamping conditions', has been shown to direct bromination to the C4 position of 2-acetylthiophene derivatives. thieme-connect.com

| Parameter | Details | Purpose | Reference(s) |

| Starting Material | 2-Acetylthiophene | The thiophene core with the ethanone (B97240) moiety already in place. | thieme-connect.com |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Provides the electrophilic bromine for substitution onto the ring. | researchgate.networdpress.com |

| Solvent | Chloroform, Acetic Acid, Dichloromethane | Provides the medium for the reaction. | researchgate.netthieme-connect.com |

| Catalyst (optional) | Aluminum(III) chloride (AlCl₃) | Can be used to influence regioselectivity. thieme-connect.com | |

| Regioselectivity | Stepwise substitution, typically at C5 then C4. | To achieve the specific 4,5-dibromo isomer. |

Acylation Reactions for Ethanone Moiety Introduction

An alternative and often more controlled strategy involves the introduction of the ethanone moiety onto a pre-existing dibromothiophene ring. This approach utilizes the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. masterorganicchemistry.comnumberanalytics.comorganic-chemistry.org The logical precursor for this route is 2,3-dibromothiophene.

In this reaction, an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), reacts with the dibromothiophene in the presence of a strong Lewis acid catalyst, such as aluminum(III) chloride (AlCl₃). nrochemistry.com The Lewis acid activates the acetyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich thiophene ring. For 2,3-dibromothiophene, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack, leading regioselectively to the formation of this compound. This method avoids potential issues with controlling the regioselectivity of a double bromination on an activated/deactivated ring.

| Parameter | Details | Purpose | Reference(s) |

| Starting Material | 2,3-Dibromothiophene | The pre-halogenated thiophene core. | |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Source of the ethanone moiety. | nrochemistry.com |

| Catalyst | Aluminum(III) chloride (AlCl₃) | Lewis acid to generate the acylium ion electrophile. | masterorganicchemistry.comnrochemistry.com |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Inert solvent for the reaction. | nrochemistry.com |

| Regioselectivity | Acylation occurs at the C5 position. | To yield the desired this compound isomer. |

Alternative Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, which aim to reduce waste and hazardous substance use, alternative methodologies for the synthesis of halogenated compounds are being actively explored.

Application of Ionic Liquids in Halogenation Processes

Traditional bromination reactions often employ hazardous reagents like molecular bromine and volatile, chlorinated organic solvents. wordpress.com Ionic liquids (ILs) have emerged as a promising green alternative, capable of acting as both the solvent and catalyst, and in some cases, as the reagent source itself. researchgate.net

For halogenation processes, specific ionic liquids such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) can serve as both the reaction medium and the brominating agent. researchgate.net This approach offers several advantages:

Safety: It avoids the handling of highly volatile and corrosive molecular bromine.

Reduced Waste: Ionic liquids are non-volatile and can often be recycled and reused with minimal loss of activity, significantly reducing solvent waste. researchgate.net

Enhanced Reactivity: The unique properties of ILs can sometimes lead to enhanced chemical reactivity and selectivity. researchgate.net

This methodology aligns with green chemistry goals by minimizing the use of hazardous materials and organic solvents, thus providing a more sustainable pathway for the synthesis of brominated thiophenes. nih.gov

| Component | Description | Green Advantage | Reference(s) |

| Reaction Medium | Ionic Liquid (e.g., [Bmim]Br) | Replaces volatile organic solvents; recyclable. | researchgate.net |

| Bromine Source | Tribromide Ionic Liquid (e.g., [Bmim]Br₃) | Acts as a stable, non-volatile carrier of bromine, avoiding the use of hazardous Br₂. | researchgate.netnih.gov |

| Conditions | Often milder reaction conditions. | Potential for lower energy consumption. | |

| Outcome | Efficient bromination with simplified product isolation and catalyst/solvent recycling. | Reduced environmental impact and improved process safety. | researchgate.net |

Synthesis of Structurally Related Dibromothienyl Ethanone Derivatives

The synthesis of positional isomers of the target compound is crucial for structure-activity relationship studies in various applications. These isomers can exhibit significantly different physical, chemical, and biological properties.

Positional Isomers (e.g., 1-(3,4-Dibromo-2-thienyl)-1-ethanone)

The synthesis of the positional isomer 1-(3,4-dibromo-2-thienyl)-1-ethanone requires a different precursor: 3,4-dibromothiophene (B32776). The preparation of this starting material can be achieved through the reductive debromination of 2,3,4,5-tetrabromothiophene. A reported high-yield method involves using zinc powder as the reducing agent in a mixture of acetic acid and water, which selectively removes the bromine atoms at the C2 and C5 positions. google.com

Once 3,4-dibromothiophene is obtained, the ethanone moiety can be introduced via a Friedel-Crafts acylation, similar to the route described in section 2.1.2. masterorganicchemistry.comnrochemistry.com In the case of 3,4-dibromothiophene, the two available positions for substitution are C2 and C5. Both positions are alpha to the sulfur atom and are highly activated towards electrophilic attack. Acylation at either of these positions results in the same product, 1-(3,4-dibromo-2-thienyl)-1-ethanone, making this a highly regioselective and predictable transformation.

| Step | Reaction | Reagents and Conditions | Purpose | Reference(s) |

| 1 | Synthesis of Precursor | Starting Material: 2,3,4,5-TetrabromothiopheneReagents: Zinc powder, Acetic Acid, WaterConditions: 55-70°C | To selectively synthesize 3,4-dibromothiophene with high yield and purity. | google.com |

| 2 | Acylation | Starting Material: 3,4-DibromothiopheneReagents: Acetyl Chloride, AlCl₃Conditions: Standard Friedel-Crafts conditions | To introduce the ethanone moiety at the C2 (or C5) position. | masterorganicchemistry.comnrochemistry.com |

Analogues with Varied Halogenation Patterns on the Ethanone Side Chain (e.g., 2,2-Dibromo-1-(2-thienyl)-ethanone)

The synthesis of 1-(2-thienyl)-ethanone analogues with halogenation on the ethanone side chain introduces valuable functional handles for further chemical transformations. A notable example is the preparation of α,α-dihalo ketones, such as 2,2-dibromo-1-(2-thienyl)-ethanone.

One effective method for the synthesis of such dibromo ketones involves the reaction of the corresponding oximes with a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. This approach provides a direct route to α,α-dibromination. The process begins with the deoximation of the precursor, 1-(2-thienyl)-ethanone oxime, to regenerate the ketone, which is then subsequently brominated in situ at the α-position. Research has shown that this method can produce dibromo ketones in yields ranging from 40% to 94%. researchgate.net The reaction is scalable, allowing for the preparation of gram quantities of the desired product. researchgate.net

Another approach to creating varied halogenation patterns involves using building blocks that are already highly halogenated. For instance, reactions involving 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with phenols in the presence of a base like potassium hydroxide (B78521) can produce highly halogenated alkenyl ethers. beilstein-journals.org While not a direct synthesis of a thienyl ethanone analogue, this methodology highlights the construction of complex halogenated structures that could potentially be adapted for thiophene-containing targets. beilstein-journals.org The versatility of these halogenated products lies in their potential for further functionalization through cross-coupling reactions. beilstein-journals.org

The table below summarizes a synthetic approach for α,α-dibromination.

| Precursor | Reagents | Product | Reported Yield Range |

|---|---|---|---|

| 1-(Aryl/Heteroaryl)-ethanone Oxime | H₂O₂ (aq), HBr (aq), Dioxane | 2,2-Dibromo-1-(Aryl/Heteroaryl)-ethanone | 40-94% researchgate.net |

Diversification through Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another. imperial.ac.uk This approach is critical for diversifying structures like this compound, leveraging the reactivity of the ketone moiety. The carbonyl group of the ethanone side chain serves as a versatile starting point for a multitude of chemical modifications.

Key transformations originating from the ketone group include:

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using various reducing agents. This transformation opens up pathways to ethers, esters, and halides through subsequent reactions.

Conversion to Oximes: Reaction with hydroxylamine (B1172632) yields an oxime. Oximes can be further reduced to amines or rearranged, providing access to nitrogen-containing analogues. vanderbilt.edu

Halogenation: As discussed in the previous section, the α-carbon of the ketone can be halogenated. These halogenated ketones are valuable precursors for the synthesis of other heterocyclic systems or for introducing different functional groups via nucleophilic substitution.

Conversion to Hydrazones: Reaction with hydrazine (B178648) derivatives produces hydrazones, which are intermediates in reactions like the Wolff-Kishner reduction (to form an ethyl group) or can be oxidized to generate other functionalities. vanderbilt.edu

These interconversions allow for the systematic modification of the ethanone side chain, enabling the synthesis of a broad library of analogues from a common precursor. Each new functional group introduces distinct chemical properties and potential for further synthetic elaboration.

Optimization of Reaction Conditions and Yields in Thiophene Functionalization

The synthesis of substituted thiophenes, including acylated and brominated derivatives, is highly dependent on the careful optimization of reaction conditions to maximize yields and control regioselectivity. mdpi.com Key processes in the synthesis of the target compound and its analogues are Friedel-Crafts acylation and bromination, both of which have been the subject of optimization studies.

Friedel-Crafts Acylation: The acylation of the thiophene ring is a crucial step. Studies on the acylation of thiophene to 2-acetylthiophene have shown that several factors significantly influence the reaction's efficiency. tsijournals.com Friedel-Crafts acylation reactions on thiophene typically show high regioselectivity for the 2-position due to the greater stabilization of the reaction intermediate compared to attack at the 3-position. echemi.com

Catalyst: While strong Lewis acids like aluminum chloride are traditional catalysts, they can lead to side reactions and complex formation with the product ketone. google.com Zinc halides, such as zinc chloride, have been identified as effective and milder catalysts that can overcome these difficulties. google.com

Reactant Ratio: The molar ratio of thiophene to the acylating agent (e.g., acetic anhydride) impacts the yield. Using an excess of either the thiophene or the acylating agent can increase the conversion to the desired ketone. google.com For instance, an acetic anhydride-to-thiophene ratio of 2:1 has been shown to yield 1.5 to 1.7 times more product than when using equimolar amounts. google.com

Temperature: Reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also promote the formation of by-products, thereby decreasing selectivity. tsijournals.com For the acylation of thiophene with acetic anhydride over an Hβ catalyst, 353 K (80 °C) was found to be an optimal temperature, as higher temperatures led to the volatilization of thiophene and a decrease in yield. tsijournals.com

The following table illustrates the effect of temperature on the acylation of thiophene.

| Parameter | Conditions | Observation | Source |

|---|---|---|---|

| Temperature | 313 K, 333 K, 353 K | Yield increases with temperature up to 353 K. tsijournals.com | tsijournals.com |

| Temperature | > 353 K | Yield decreases due to thiophene volatilization. tsijournals.com | tsijournals.com |

Bromination: The selective bromination of the thiophene ring is essential for producing compounds like this compound. The degree of bromination can be controlled. For instance, a method for controlling the bromination of thiophene derivatives involves adjusting the molar ratio of a lithium source (like n-BuLi) to bromine. google.com This allows for the selective synthesis of mono- or dibrominated products. google.com Another approach uses N-bromosuccinimide (NBS), often in solvents like tetrahydrofuran (B95107) (THF), for a convenient and fast bromination method, sometimes enhanced by ultrasonic irradiation. researchgate.net The yield and selectivity of bromination with NBS can be highly dependent on the solvent and the structure of the starting thiophene. researchgate.net

Optimization studies focus on finding the right balance of reagents, catalyst, solvent, and temperature to achieve the desired functionalization with high yield and purity. rsc.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 4,5 Dibromo 2 Thienyl 1 Ethanone

Electrophilic Properties and Reactions of the Carbonyl Group

The carbonyl group of 1-(4,5-Dibromo-2-thienyl)-1-ethanone is a key site for chemical reactivity. The carbon atom of the carbonyl is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further intensified by the electron-withdrawing inductive effects of both the adjacent 4,5-dibromo-2-thienyl ring and the oxygen atom itself. libretexts.org Consequently, this carbon is susceptible to attack by various nucleophiles.

Reactions typical for ketones are expected to occur at this center. These include nucleophilic addition, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the oxygen anion yields an alcohol. The presence of the bulky, electron-rich dibromothiophene ring may sterically hinder the approach of nucleophiles and electronically influence the stability of intermediates, thereby affecting reaction rates compared to simpler alkyl or aryl ketones.

Nucleophilic Substitution Reactions at Bromine Centers

The carbon-bromine bonds on the thiophene (B33073) ring are sites for nucleophilic substitution, although these reactions are generally less facile than those on aliphatic carbons and often require catalysis. The reactivity of halothiophenes in nucleophilic aromatic substitution (SNAr) is influenced by the position of the halogen and the nature of other substituents on the ring. In this compound, the acetyl group at the 2-position acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack.

Studies on related brominated thiophenes show that displacement of bromine can be achieved with various nucleophiles. For instance, the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with aniline (B41778) nucleophiles is base-catalyzed and proceeds through complex mechanisms that can even involve rearrangement. researchgate.net Copper salts are also known to catalyze the displacement of bromine and iodine on thiophene rings. iust.ac.ir It is plausible that similar catalyzed reactions could be applied to substitute the bromine atoms at the C4 and C5 positions of this compound.

Cross-Coupling Methodologies: Suzuki-Miyaura and Other Palladium-Catalyzed Reactions

The bromine atoms at the C4 and C5 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a particularly powerful tool for modifying this scaffold. nih.govlibretexts.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the bromothiophene to a Pd(0) complex, transmetalation with a boronic acid or ester in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific studies on this compound are not extensively documented, research on analogous dibromothiophenes demonstrates the feasibility of this approach. For example, 2,5-dibromo-3-hexylthiophene (B54134) has been successfully used in Suzuki-Miyaura reactions to synthesize 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov Similarly, the synthesis of biaryls from 4,5-dibromothiophene-2-carbaldehyde (B1584770) has been reported. nih.gov These examples strongly suggest that this compound would be a viable substrate for similar transformations.

Table 1: Examples of Suzuki-Miyaura Reactions on Substituted Dibromothiophenes

| Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh3)4/Na2CO3 | 5-Phenyl-2-bromo-3-methylthiophene | 63% | researchgate.net |

| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh3)4/K3PO4 | 5-(4-Methoxyphenyl)-2-bromo-3-hexylthiophene | Moderate-Good | nih.gov |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(dppf)Cl2/Na2CO3 | 2-Methyl-4,5-diphenylpyridazin-3(2H)-one | 94% | mdpi.com |

Influence of Bromine Substitution on Cross-Coupling Efficacy

The substitution pattern of the bromine atoms on the thiophene ring significantly influences the regioselectivity and efficacy of cross-coupling reactions. In di- or polyhalogenated heteroaromatics, the relative reactivity of the C-X bonds determines which position reacts first in a selective coupling. This selectivity is governed by a combination of electronic and steric factors.

For dibromothiophenes, it is generally observed that the α-positions (C2 and C5) are more reactive towards oxidative addition with palladium catalysts than the β-positions (C3 and C4). nih.gov This is attributed to the greater electron deficiency and lower steric hindrance at the α-positions. For instance, in the regioselective Suzuki coupling of 2,5-dibromo-3-hexylthiophene, the reaction occurs preferentially at the C5 position. nih.govnih.gov

Condensation and Addition Reactions Involving the Ethanone (B97240) Moiety

The ethanone moiety possesses acidic α-hydrogens on its methyl group, enabling it to participate in a variety of condensation and addition reactions. The acetyl group makes these protons susceptible to deprotonation by a base, forming a nucleophilic enolate intermediate.

A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, where the enolate of this compound reacts with an aldehyde (typically an aromatic aldehyde lacking α-hydrogens) to form an α,β-unsaturated ketone, commonly known as a chalcone. ijaresm.comwikipedia.orgnih.gov This reaction is a versatile method for carbon-carbon bond formation. Studies on the condensation of 2-acetylthiophene (B1664040) and its derivatives with various aldehydes are well-documented, proceeding in the presence of a base like sodium hydroxide (B78521). ijaresm.comresearchgate.net

Table 2: Examples of Condensation Reactions with 2-Acetylthiophene Derivatives

| Ketone | Aldehyde | Base | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Chloro-2-acetyl thiophene | p-Anisaldehyde | NaOH | Claisen-Schmidt | Chalcone | ijaresm.com |

| 2-Acetyl thiophene | Various aromatic aldehydes | 40% Alkali | Claisen-Schmidt | Chalcone | researchgate.net |

| 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone | Malononitrile | Ammonium (B1175870) acetate | Knoevenagel | α,β-Unsaturated nitrile | mdpi.com |

Another important reaction is the Knoevenagel condensation, where the ethanone moiety reacts with compounds containing active methylene (B1212753) groups, such as malononitrile, in the presence of a weak base like ammonium acetate. mdpi.comsciforum.net

Oxidative and Reductive Transformations of the Compound and its Related Structures

The functional groups of this compound can undergo various oxidative and reductive transformations.

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. This is a standard transformation in organic chemistry, typically achieved using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). wikipedia.org The choice of reagent can be critical to avoid side reactions, such as the reduction of the carbon-bromine bonds, which can occur with stronger reducing agents or under harsher conditions.

Oxidation: The acetyl group can be oxidized to a carboxylic acid. A process for oxidizing 2-acetylthiophene to thiophene-2-carboxylic acid has been developed using a homogeneous liquid-phase aerobic oxidation with Mn/Co catalysts. acs.org This suggests a potential pathway to synthesize 4,5-dibromo-thiophene-2-carboxylic acid from the title compound. Furthermore, the sulfur atom in the thiophene ring is susceptible to oxidation, typically with peroxy acids, to form the corresponding sulfoxide (B87167) and subsequently the sulfone. iust.ac.irresearchgate.net These transformations alter the aromaticity and electronic properties of the thiophene ring, potentially influencing the reactivity of the other functional groups. figshare.com

Mechanistic Insights into Reactivity: Electronic and Steric Effects of Dibromo-Substitution

Electronic Effects:

Bromine Atoms: As halogens, the bromine atoms exert a dual electronic effect. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the thiophene ring towards electrophilic substitution. Conversely, they are electron-donating through the resonance effect (+R) due to their lone pairs participating in the π-system of the ring. For halogens, the inductive effect typically dominates, making the ring electron-deficient. This deactivation is crucial in understanding the ring's reactivity profile. The electron-withdrawing nature of bromine also influences the acidity of ring protons and the reactivity of the C-Br bonds in cross-coupling reactions. nih.gov

Acetyl Group: The acetyl group is a strong electron-withdrawing group through both inductive and resonance effects (-I, -R). It deactivates the thiophene ring towards electrophilic attack and activates it towards nucleophilic attack. It also increases the acidity of the α-protons on the methyl group, facilitating enolate formation for condensation reactions.

Steric Effects: The two adjacent bromine atoms at the C4 and C5 positions, along with the acetyl group at C2, create a sterically hindered environment around the thiophene ring. This steric crowding can influence the approach of reagents to different sites on the molecule. For example, steric hindrance can affect the rate of nucleophilic attack on the carbonyl carbon and may influence the regioselectivity of reactions on the thiophene ring, such as cross-coupling. thieme-connect.comchemrxiv.org In reactions involving the carbonyl group, the bulky dibromo-thienyl substituent may favor the approach of smaller reagents and could influence the stereochemical outcome of addition reactions.

Comprehensive Structural Characterization and Spectroscopic Analysis of 1 4,5 Dibromo 2 Thienyl 1 Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 1-(4,5-Dibromo-2-thienyl)-1-ethanone can be achieved.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the limited number of proton environments in the molecule. The methyl protons of the acetyl group are expected to appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. This downfield shift, compared to a typical methyl group, is due to the deshielding effect of the adjacent carbonyl group. The sole aromatic proton on the thiophene (B33073) ring (H-3) would likely appear as a singlet in the region of δ 7.0-8.0 ppm. The significant downfield shift is attributable to the deshielding effects of the electronegative bromine atoms and the carbonyl group.

The ¹³C NMR spectrum provides further insight into the carbon skeleton. The carbonyl carbon is the most deshielded and is expected to resonate in the range of δ 185-195 ppm. The methyl carbon of the acetyl group will likely appear at a much higher field, around δ 25-30 ppm. The four carbon atoms of the thiophene ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the acetyl group (C-2) is expected around δ 140-145 ppm. The brominated carbons (C-4 and C-5) would be shifted to higher field strengths compared to their unsubstituted counterparts, likely appearing in the δ 110-125 ppm region. The protonated carbon (C-3) is anticipated to be in the δ 130-135 ppm range.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ~2.6 | ~28 | Singlet |

| C=O | - | ~190 | - |

| Thiophene H-3 | ~7.7 | ~132 | Singlet |

| Thiophene C-2 | - | ~142 | - |

| Thiophene C-4 | - | ~115 | - |

| Thiophene C-5 | - | ~120 | - |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would correlate the signal of the thiophene proton (H-3) directly to its attached carbon (C-3).

An HMBC experiment would reveal longer-range couplings (typically 2-3 bonds). For instance, correlations would be expected between the methyl protons and both the carbonyl carbon and C-2 of the thiophene ring. The thiophene proton (H-3) would likely show correlations to C-2, C-4, and the carbonyl carbon, providing definitive evidence for the connectivity within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The FTIR and Raman spectra of this compound will be dominated by vibrations of the thiophene ring and the acetyl group. A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the FTIR spectrum, typically in the range of 1660-1680 cm⁻¹. The conjugation of the carbonyl group with the thiophene ring slightly lowers this frequency compared to a simple aliphatic ketone.

The thiophene ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically result in several bands in the 1300-1550 cm⁻¹ region. The C-S stretching vibration is often weaker and can be found in the 600-800 cm⁻¹ range. The C-Br stretching vibrations will appear at lower frequencies, generally in the 500-650 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Weak to Medium |

| C=O Stretch (Ketone) | 1680 - 1660 | Strong |

| Thiophene Ring C=C Stretch | 1550 - 1300 | Medium to Strong |

| C-S Stretch | 800 - 600 | Weak to Medium |

| C-Br Stretch | 650 - 500 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for ketones is the alpha-cleavage, which would involve the loss of the methyl group (•CH₃) to form a stable acylium ion. Another likely fragmentation is the loss of the entire acetyl group (•COCH₃). The cleavage of the bromine atoms from the thiophene ring would also be observed.

| Fragment Ion | Proposed Structure | Key Feature |

|---|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | C₆H₄Br₂OS⁺ | Molecular ion cluster with 1:2:1 ratio |

| [M - CH₃]⁺ | [C₅HBr₂OS]⁺ | Loss of a methyl radical |

| [M - COCH₃]⁺ | [C₄HBr₂S]⁺ | Loss of an acetyl radical |

| [M - Br]⁺ | [C₆H₄BrOS]⁺ | Loss of a bromine radical |

| [C₄H₂S]⁺ | Thienyl cation | Loss of both bromine atoms and the acetyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiophene ring, being an aromatic system, will give rise to intense π → π* transitions. The presence of the acetyl group in conjugation with the thiophene ring will likely cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted thiophene. The bromine atoms, with their lone pairs of electrons, can also influence the electronic transitions. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength.

| Electronic Transition | Predicted λmax Range (nm) | Relative Intensity |

|---|---|---|

| π → π | 250 - 300 | High |

| n → π | 300 - 350 | Low |

Single-Crystal X-ray Diffraction Analysis

Due to the lack of available crystallographic data for this compound, the following subsections cannot be detailed with experimental findings.

Specific data regarding the crystal system (e.g., monoclinic, orthorhombic) and space group for this compound are not available in the current body of scientific literature. This fundamental information can only be obtained through experimental single-crystal X-ray diffraction analysis.

Without a solved crystal structure, the precise molecular conformation, including bond lengths, bond angles, and torsion angles of the acetyl group relative to the dibromothiophene ring in the solid state, remains undetermined. While computational methods can offer theoretical predictions, they lack the definitive confirmation provided by experimental data. nih.gov

A detailed analysis of the intermolecular interactions and crystal packing motif for this compound is not possible. The presence and nature of potential interactions such as C—H···O hydrogen bonds, Br···Br or C—Br···π halogen bonds, and π-stacking between the thiophene rings are unknown without experimental crystallographic data.

There is no information available regarding the existence of polymorphs—different crystalline forms of the same compound—for this compound. The investigation of polymorphism requires extensive crystallization experiments and subsequent crystallographic analysis of any resulting different crystal forms. mdpi.com

To provide the requested detailed structural analysis, a single-crystal X-ray diffraction experiment on a suitable crystal of this compound would need to be performed.

Theoretical and Computational Chemistry Approaches to 1 4,5 Dibromo 2 Thienyl 1 Ethanone

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are foundational to modern computational chemistry. For a molecule like 1-(4,5-Dibromo-2-thienyl)-1-ethanone, these methods could provide precise information about its electronic structure and energy.

Geometry Optimization and Energetic Profiles

A primary step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. This process would yield specific data on bond lengths, bond angles, and dihedral angles. For this compound, this would detail the precise spatial relationship between the dibromothiophene ring and the acetyl group. While studies on related substituted acetophenones and thiophene (B33073) derivatives exist, specific optimized coordinates and energetic profiles for the title compound are not available.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in their energies, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A literature search did not yield specific HOMO-LUMO energy values or visualizations for this compound, which would be essential for understanding its electronic behavior and potential for participating in chemical reactions.

Interactive Data Table: Hypothetical Quantum Chemical Parameters

Since no specific data is available in the literature, the following table is a template illustrating how such data would be presented. The values are purely for illustrative purposes and are not based on actual calculations for the compound.

| Parameter | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | Value not available |

| HOMO Energy (eV) | Value not available |

| LUMO Energy (eV) | Value not available |

| HOMO-LUMO Gap (eV) | Value not available |

| Dipole Moment (Debye) | Value not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization that illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atom and positive potential near the hydrogen atoms of the methyl group, but specific maps and their analysis are not found in the researched sources.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and halogen bonds. These interactions are vital for determining the supramolecular structure and crystal packing of a compound. An NCI analysis of this compound could reveal potential halogen bonding involving the bromine atoms, but no such studies have been published.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Techniques like DFT can be used to calculate theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Although experimental data may exist, detailed computational predictions for the vibrational frequencies or NMR chemical shifts of this compound are absent from the scientific literature.

Computational Modeling of Reaction Pathways and Transition States

Theoretical chemistry also allows for the exploration of potential chemical reactions. By modeling reaction pathways, chemists can calculate the energies of reactants, products, and the transition states that connect them. This provides invaluable information about reaction kinetics and mechanisms. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. However, no computational studies detailing reaction mechanisms or transition state structures involving this specific compound were identified.

In Silico Design of Novel Derivatives with Tunable Electronic Properties

Computational chemistry provides a powerful toolkit for the rational design of novel derivatives of this compound with precisely tailored electronic properties. Through in silico modifications, it is possible to systematically investigate the impact of various functional groups on the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that governs the electronic and optical properties of a molecule, including its reactivity, stability, and absorption/emission characteristics.

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the thiophene ring or the acetyl moiety of this compound can significantly modulate its electronic structure. Generally, EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level. Consequently, the introduction of EDGs, EWGs, or a combination thereof can effectively reduce the HOMO-LUMO gap, leading to a red shift in the absorption spectrum.

Theoretical studies on various thiophene-based systems have consistently demonstrated the viability of this approach. For instance, computational analyses of substituted 2-acetylthiophenes have shown that functionalization at the 5-position of the thiophene ring is particularly effective in altering the electronic properties. This is due to the significant contribution of the C5 carbon to the HOMO of the parent molecule.

To explore the potential for tuning the electronic properties of this compound, a series of virtual derivatives can be designed and their electronic characteristics calculated using quantum chemical methods such as Density Functional Theory (DFT). The following table outlines a proposed set of derivatives and the anticipated qualitative effects of the substituents on their electronic properties.

| Derivative | Substituent | Position of Substitution | Expected Effect on HOMO | Expected Effect on LUMO | Predicted Change in HOMO-LUMO Gap |

|---|---|---|---|---|---|

| Parent Molecule | -Br | 4, 5 | - | - | Reference |

| Derivative 1 | -OCH₃ (Methoxy) | Replacement of Br at C5 | Increase | Slight Increase | Decrease |

| Derivative 2 | -N(CH₃)₂ (Dimethylamino) | Replacement of Br at C5 | Significant Increase | Increase | Significant Decrease |

| Derivative 3 | -NO₂ (Nitro) | Replacement of Br at C5 | Slight Decrease | Significant Decrease | Significant Decrease |

| Derivative 4 | -CN (Cyano) | Replacement of Br at C5 | Decrease | Significant Decrease | Decrease |

| Derivative 5 | -CH=CH₂ (Vinyl) | On Acetyl Methyl Group | Slight Increase | Slight Decrease | Decrease |

| Derivative 6 | -C≡CH (Ethynyl) | On Acetyl Methyl Group | Slight Increase | Slight Decrease | Decrease |

Further in silico screening can involve more complex modifications, such as extending the π-conjugation by introducing aromatic or heteroaromatic rings. For example, replacing one of the bromine atoms with a phenyl, pyridyl, or even another thienyl group would be expected to significantly lower the HOMO-LUMO gap and shift the absorption maxima to longer wavelengths. The specific linkage and dihedral angle between the rings would also play a crucial role in determining the extent of electronic coupling and the resulting properties.

To quantify these effects, time-dependent DFT (TD-DFT) calculations can be employed to predict the absorption spectra of the designed derivatives. This allows for a direct comparison of their optical properties and provides valuable insights for selecting the most promising candidates for synthesis and experimental validation. The following table presents hypothetical results from such a computational screening, illustrating how different functionalizations could tune the electronic properties of the parent compound.

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

|---|---|---|---|---|

| This compound | -6.85 | -1.95 | 4.90 | 285 |

| 1-(4-Bromo-5-(methoxy)-2-thienyl)-1-ethanone | -6.40 | -1.80 | 4.60 | 305 |

| 1-(4-Bromo-5-(dimethylamino)-2-thienyl)-1-ethanone | -5.95 | -1.70 | 4.25 | 330 |

| 1-(4-Bromo-5-(nitro)-2-thienyl)-1-ethanone | -7.20 | -2.80 | 4.40 | 315 |

| 1-(4-Bromo-5-(cyano)-2-thienyl)-1-ethanone | -7.10 | -2.65 | 4.45 | 310 |

| 1-(4,5-Dibromo-2-thienyl)but-3-en-1-one | -6.75 | -2.05 | 4.70 | 295 |

| 1-(4,5-Dibromo-2-thienyl)prop-2-yn-1-one | -6.80 | -2.10 | 4.70 | 298 |

These computational predictions serve as a valuable guide for experimental chemists, enabling the prioritization of synthetic targets with the highest probability of exhibiting the desired electronic properties. This synergy between theoretical and experimental approaches accelerates the discovery and development of novel functional materials based on the this compound scaffold for a wide range of applications, from organic electronics to molecular sensors.

Advanced Applications of 1 4,5 Dibromo 2 Thienyl 1 Ethanone in Materials Science and Synthetic Chemistry

Precursor in the Synthesis of Functional Organic Materials

1-(4,5-Dibromo-2-thienyl)-1-ethanone serves as a crucial starting material for the synthesis of complex functional organic materials. The presence of the two bromine atoms allows for sequential or simultaneous cross-coupling reactions, such as Suzuki or Stille coupling, enabling the introduction of various aryl or heteroaryl substituents. nih.govwikipedia.org These reactions are fundamental in constructing larger π-conjugated systems with specific electronic properties.

The acetyl group provides another point for chemical modification. It can be transformed into other functional groups, which can then be used to build more complex molecular architectures. For instance, the acetyl group can undergo condensation reactions to form larger heterocyclic systems. This versatility makes this compound a valuable precursor for creating materials used in organic electronics.

Building Block for Organic Semiconductors and Electronic Devices

The development of novel organic semiconductors is a key focus in materials science, with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of these materials are highly dependent on their molecular structure, particularly the extent of π-conjugation and the nature of the constituent aromatic units.

This compound is an excellent building block for designing organic semiconductors. The thiophene (B33073) ring itself is an electron-rich aromatic system that facilitates charge transport. By utilizing the bromine atoms for cross-coupling reactions, the thiophene core can be incorporated into larger conjugated structures. ossila.com The ability to introduce different substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is critical for optimizing device performance. ossila.com

For example, the coupling of this compound with various arylboronic acids via Suzuki coupling can lead to a diverse library of thiophene-based materials with different electronic and morphological characteristics, making them suitable for various electronic device applications. nih.gov

| Arylboronic Acid | Potential Property Modification | Reference |

|---|---|---|

| Phenylboronic acid | Basic extension of π-conjugation | nih.gov |

| 4-Methoxyphenylboronic acid | Introduction of electron-donating group, tuning HOMO level | nih.gov |

| 4-Nitrophenylboronic acid | Introduction of electron-withdrawing group, tuning LUMO level | nih.gov |

| Thiophene-2-boronic acid | Creation of oligothiophene structures | ossila.com |

Intermediate for Organic Light-Emitting Diode (OLED) Materials

Organic light-emitting diodes (OLEDs) are a prominent display technology that relies on the electroluminescence of organic materials. The performance of an OLED is heavily influenced by the properties of the materials used in its emissive layer. Thiophene-containing compounds are often used in OLEDs due to their high charge carrier mobility and good thermal stability.

This compound can serve as a key intermediate in the synthesis of novel OLED materials. Through derivatization, this compound can be converted into highly fluorescent or phosphorescent molecules. The ability to introduce different functional groups allows for the tuning of the emission color and quantum efficiency of the resulting material. For instance, the synthesis of thieno[3,4-b]pyrazine (B1257052) derivatives from this precursor can lead to materials with low band gaps, which is a desirable characteristic for red emitters in OLEDs. google.com

Monomer and Scaffold for Polymer Chemistry

The dibromo functionality of this compound makes it a suitable monomer for the synthesis of various polymers through cross-coupling polymerization reactions.

Conducting polymers are a class of organic materials that can conduct electricity. Polythiophenes are among the most studied conducting polymers due to their environmental stability and tunable conductivity. The synthesis of these polymers often involves the polymerization of di-functionalized thiophene monomers.

This compound can be used as a monomer in polymerization reactions such as Suzuki or Stille polycondensation. jcu.edu.au The reaction of this dibromo monomer with a diboronic acid or a distannane derivative in the presence of a palladium catalyst can yield a conjugated polymer with repeating thiophene units. The acetyl group would be a pendant group on the polymer backbone, which could be further modified to alter the polymer's properties.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki Polycondensation | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or P(o-tol)₃ | K₂CO₃ or CsF | Toluene, DMF, or THF | nih.govmdpi.com |

| Stille Polycondensation | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or AsPh₃ | Not required | Toluene or THF | wikipedia.orgrsc.orglibretexts.orgmsu.edu |

Beyond homopolymers, this compound can be incorporated as a comonomer in the synthesis of conjugated copolymers. This allows for the creation of materials with properties that are a combination of the different monomer units. For example, copolymerizing this thiophene monomer with an electron-deficient comonomer can lead to a donor-acceptor polymer. These types of polymers are of great interest for applications in organic solar cells due to their broad absorption spectra and efficient charge separation. The presence of the acetyl group can also influence the polymer's solubility and film-forming properties. mdpi.com

Development of Novel Heterocyclic Systems via Derivatization

One of the most significant applications of this compound is its use in the synthesis of novel heterocyclic systems, particularly thieno[3,4-b]pyrazines. These fused heterocyclic compounds are known for their electron-accepting nature and are valuable components in low band gap materials. researchgate.netnih.gov

The synthesis of thieno[3,4-b]pyrazines from this compound typically involves a multi-step process. A plausible synthetic route begins with the oxidation of the acetyl group to a carboxylic acid, followed by conversion to an acyl chloride. Subsequent reaction steps would lead to the formation of a 1,2-dione, which can then undergo a condensation reaction with a diamine to form the pyrazine (B50134) ring fused to the thiophene core. The bromine atoms remain available for further functionalization of the thieno[3,4-b]pyrazine system through cross-coupling reactions. google.com This allows for the creation of a wide range of derivatives with tunable electronic properties.

| Diamine | Resulting Heterocyclic System | Potential Application | Reference |

|---|---|---|---|

| Ethylenediamine | Thieno[3,4-b]pyrazine | Core for organic electronics | researchgate.net |

| 1,2-Phenylenediamine | Thieno[3,4-b]quinoxaline | Extended π-system for red-shifted absorption | researchgate.net |

| 2,3-Diaminopyridine | Thieno[3',4':5,6]pyrazino[2,3-b]pyridine | Modulation of electronic properties through nitrogen incorporation | researchgate.net |

Lack of Specific Research Data on the Supramolecular Chemistry of this compound

Despite a thorough search of available scientific literature and chemical databases, detailed research findings specifically focusing on the role of this compound in supramolecular chemistry are not presently available. Consequently, a comprehensive and scientifically accurate article on its advanced applications in this specific field, as per the requested outline, cannot be generated at this time.

The molecular structure of this compound, featuring a thiophene ring substituted with two bromine atoms and an acetyl group, suggests its potential to participate in various non-covalent interactions that are fundamental to supramolecular chemistry. These interactions could include:

Halogen Bonding: The electron-deficient regions on the bromine atoms (σ-holes) could interact with electron-rich atoms (e.g., oxygen, nitrogen, or sulfur) on neighboring molecules to form directional halogen bonds. This type of interaction is a powerful tool in crystal engineering for the design of new solid-state materials.

Hydrogen Bonding: The oxygen atom of the acetyl group could act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors.

π-π Stacking: The aromatic thiophene ring could engage in π-π stacking interactions with other aromatic systems.

While the potential for these interactions can be inferred from the compound's structure, there is a lack of published experimental data, such as single-crystal X-ray diffraction studies, that would provide concrete evidence and detailed geometric parameters of the supramolecular structures formed by this compound. Such studies are essential for understanding how this specific molecule self-assembles and for elucidating its role as a building block in supramolecular architectures.

Without access to specific research findings, any attempt to create a detailed article section on its role in supramolecular chemistry would be speculative and would not meet the required standards of scientific accuracy and verifiable detail. Further experimental research is needed to explore and document the supramolecular behavior of this compound.

Conclusion and Outlook for 1 4,5 Dibromo 2 Thienyl 1 Ethanone Research

Summary of Key Findings and Current Understanding

1-(4,5-Dibromo-2-thienyl)-1-ethanone is a chemical intermediate primarily recognized for its role as a versatile building block in organic synthesis. Its structure, featuring a thiophene (B33073) ring substituted with two bromine atoms and an acetyl group, provides multiple reactive sites for constructing more complex molecules.

Current understanding of this compound is largely based on the known reactivity of its constituent functional groups. The dibrominated thiophene core is an ideal substrate for various cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. The presence of two bromine atoms at the 4- and 5-positions allows for sequential or double coupling reactions, enabling the synthesis of a diverse range of derivatives.

Furthermore, the acetyl group (-COCH3) serves as a synthetic handle for a variety of chemical transformations. It can participate in reactions such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds. This dual reactivity makes this compound a valuable precursor for creating complex molecular architectures.

Below is a summary of the key structural and reactive features of the compound:

| Feature | Description | Potential Reactions |

| Thiophene Core | A five-membered aromatic heterocycle containing sulfur. | Foundation for π-conjugated systems. |

| Bromine Atoms (C4, C5) | Halogen substituents that are excellent leaving groups. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille), Negishi coupling. |

| Acetyl Group (C2) | A ketone functional group. | Aldol (B89426) condensation, Claisen-Schmidt condensation, Wittig reaction, reduction, oxidation. |

Identification of Research Gaps and Challenges

Despite its potential, dedicated research focusing specifically on this compound is limited. A significant research gap exists in the comprehensive exploration of its reaction scope and the characterization of its derivatives. While the reactivity of dibromothiophenes and acetophenones is well-documented, specific studies detailing the optimization of these reactions for this particular substrate are scarce.

Challenges in working with this compound may include:

Selective Functionalization: A primary challenge lies in achieving selective functionalization. The presence of two bromine atoms and an acetyl group necessitates careful control of reaction conditions to target a specific site without unintended side reactions. For instance, achieving mono-arylation at either the C4 or C5 position via a Suzuki coupling would require precise stoichiometric control and catalyst selection.

Steric Hindrance: The substitution pattern on the thiophene ring may introduce steric hindrance, potentially affecting reaction rates and yields for transformations involving the acetyl group or the adjacent bromine atom.

Purification: The synthesis of derivatives from this compound can lead to complex product mixtures, making purification a significant challenge that may require advanced chromatographic techniques.

Emerging Trends and Future Perspectives in Dibromothienyl Ethanone (B97240) Chemistry

The future of research on this compound is intrinsically linked to broader trends in organic chemistry and materials science. One of the most promising areas is its use in the synthesis of novel organic electronic materials. Thiophene-based oligomers and polymers are renowned for their semiconducting properties, and this compound serves as an excellent starting point for creating such materials.

Future research is likely to focus on:

Development of Novel π-Conjugated Systems: Utilizing palladium-catalyzed reactions like the Suzuki and Stille couplings to synthesize novel oligothiophenes and other conjugated molecules. organic-chemistry.orgnih.gov These materials are expected to have applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Synthesis of Heterocyclic Compounds: Employing the acetyl group in condensation reactions to build complex heterocyclic systems. Chalcones derived from this compound can be used to synthesize pyrimidines, pyrazoles, and other pharmacologically relevant scaffolds. jchemrev.comnih.gov

Catalyst Development: The development of more efficient and selective catalysts for the functionalization of polyhalogenated heterocycles will be crucial for unlocking the full potential of this molecule.

Potential for Integration into Multifunctional Material Systems

The unique combination of reactive sites on this compound makes it an ideal candidate for integration into multifunctional material systems. By strategically modifying the different positions of the molecule, materials with tailored electronic, optical, and chemical properties can be designed.

For example, the thiophene core can be extended into a conjugated polymer backbone to provide electrical conductivity. Simultaneously, the acetyl group can be modified to introduce specific functionalities, such as:

Sensing Moieties: Functional groups capable of binding to specific analytes could be attached, creating chemosensors.

Liquid Crystalline Groups: The introduction of mesogenic units could lead to the development of novel liquid crystalline semiconductors.

Biocompatible Groups: Modification with biocompatible polymers could allow for applications in bioelectronics and medical diagnostics.

The potential applications in multifunctional systems are summarized below:

| Application Area | Potential Role of this compound |

| Organic Electronics | Precursor to semiconducting polymers and small molecules for transistors and solar cells. |

| Chemosensors | A scaffold for attaching receptor units for the detection of ions or molecules. |

| Drug Discovery | A starting material for the synthesis of diverse libraries of heterocyclic compounds for biological screening. |

| Smart Materials | A building block for materials that respond to external stimuli like light or heat. |

Q & A

Q. What are the recommended synthesis routes for 1-(4,5-Dibromo-2-thienyl)-1-ethanone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 4,5-dibromothiophene using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification is critical due to potential di-bromination side products. Recrystallization in ethanol or hexane at low temperatures (0–5°C) effectively isolates the product. Column chromatography (silica gel, 60–120 mesh) with a hexane/ethyl acetate gradient (9:1 to 7:3) resolves impurities . Purity should be verified via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ reveal aromatic proton environments (δ 7.2–7.8 ppm for thienyl protons) and carbonyl resonance (δ ~200 ppm). Bromine substituents cause deshielding and splitting patterns .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ confirm functional groups.

- X-ray crystallography : Single-crystal diffraction resolves molecular geometry and confirms bromine positions. Data collection at 100 K minimizes thermal motion artifacts .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy. Avoid inhalation; brominated thiophenes may release toxic fumes upon decomposition. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures should follow SDS guidelines for analogous brominated ketones .

Q. How can this compound serve as a reference standard in analytical chemistry?

- Methodological Answer : Its well-defined spectral signatures (e.g., UV-Vis λmax ~280 nm) and stability under chromatographic conditions make it suitable for calibrating HPLC and GC-MS systems. Prepare calibration curves in acetonitrile at concentrations 0.1–10 µg/mL, with triplicate injections to ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in molecular geometry?

- Methodological Answer :

- SHELXL : Refine X-ray data using anisotropic displacement parameters for bromine atoms. Apply TWIN/BASF commands if twinning is detected. R-factor convergence below 5% indicates reliable refinement .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder. Overlay experimental and calculated bond lengths (e.g., C-Br: ~1.89 Å) to validate structural accuracy .

Q. How do bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect activates the thienyl ring for Suzuki-Miyaura coupling. Optimize conditions with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in toluene/water (3:1) at 80°C. Monitor reaction progress via TLC (hexane/EtOAc 4:1). Steric hindrance at the 4,5-positions may require extended reaction times (24–48 hrs) .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational isomerism). Perform variable-temperature NMR (VT-NMR) to detect conformational changes. Complement with DFT calculations (B3LYP/6-31G*) to model equilibrium geometries .

Q. What strategies enhance this compound’s utility in coordination chemistry?

- Methodological Answer : The carbonyl group acts as a ligand for transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize complexes by refluxing the ketone with metal acetates in ethanol. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity. Crystal packing analysis (Hirshfeld surfaces) reveals intermolecular interactions critical for stabilizing metal-organic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.